molecular formula C12H15NS B099242 1-Benzylpiperidine-2-thione CAS No. 17642-89-6

1-Benzylpiperidine-2-thione

Cat. No. B099242
CAS RN: 17642-89-6
M. Wt: 205.32 g/mol
InChI Key: VTBZJVWDHISFDG-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-2-thione is a chemical compound that belongs to the class of piperidine derivatives. It is a highly potent compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism Of Action

The mechanism of action of 1-Benzylpiperidine-2-thione is not fully understood. However, it is believed to exert its effects through various mechanisms, including:
1. Modulation of oxidative stress: This compound has been shown to modulate oxidative stress by increasing the levels of antioxidant enzymes and reducing the levels of reactive oxygen species.
2. Modulation of inflammation: 1-Benzylpiperidine-2-thione has been shown to modulate inflammation by reducing the levels of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines.

Biochemical And Physiological Effects

1-Benzylpiperidine-2-thione has been shown to exhibit a wide range of biochemical and physiological effects, including:
1. Neuroprotective effects: This compound has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for various neurodegenerative diseases.
2. Antioxidant effects: 1-Benzylpiperidine-2-thione has been shown to exhibit potent antioxidant effects, making it a potential therapeutic agent for various oxidative stress-related diseases.
3. Anti-inflammatory effects: This compound has been shown to exhibit potent anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages And Limitations For Lab Experiments

1-Benzylpiperidine-2-thione has several advantages and limitations for lab experiments. Some of the advantages are:
1. High potency: This compound is highly potent, making it an important tool for researchers in various fields.
2. Wide range of effects: 1-Benzylpiperidine-2-thione exhibits a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Some of the limitations are:
1. Limited solubility: This compound has limited solubility in water, making it difficult to use in aqueous solutions.
2. Limited stability: 1-Benzylpiperidine-2-thione is not very stable and can degrade over time, making it difficult to store for long periods of time.

Future Directions

1-Benzylpiperidine-2-thione has several potential future directions for scientific research. Some of these are:
1. Therapeutic applications: 1-Benzylpiperidine-2-thione has potential therapeutic applications for various diseases, including neurodegenerative diseases, oxidative stress-related diseases, and inflammatory diseases.
2. Mechanistic studies: Further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
3. Structural modifications: Structural modifications of 1-Benzylpiperidine-2-thione may lead to the development of more potent and selective compounds for various applications.
Conclusion:
1-Benzylpiperidine-2-thione is a highly potent compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Benzylpiperidine-2-thione have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 1-Benzylpiperidine-2-thione involves the reaction of benzylamine with carbon disulfide in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield 1-Benzylpiperidine-2-thione. This method is widely used for the synthesis of this compound, and it has been optimized for high yields and purity.

Scientific Research Applications

1-Benzylpiperidine-2-thione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields. Some of the areas where this compound has been used are:
1. Neuropharmacology: 1-Benzylpiperidine-2-thione has been shown to exhibit potent neuroprotective effects, making it a potential therapeutic agent for various neurodegenerative diseases.
2. Antioxidant activity: This compound has been shown to exhibit potent antioxidant activity, making it a potential therapeutic agent for various oxidative stress-related diseases.
3. Anti-inflammatory activity: 1-Benzylpiperidine-2-thione has been shown to exhibit potent anti-inflammatory activity, making it a potential therapeutic agent for various inflammatory diseases.

properties

CAS RN

17642-89-6

Product Name

1-Benzylpiperidine-2-thione

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

1-benzylpiperidine-2-thione

InChI

InChI=1S/C12H15NS/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

VTBZJVWDHISFDG-UHFFFAOYSA-N

SMILES

C1CCN(C(=S)C1)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C(=S)C1)CC2=CC=CC=C2

synonyms

2-Piperidinethione, 1-(phenylmethyl)-

Origin of Product

United States

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